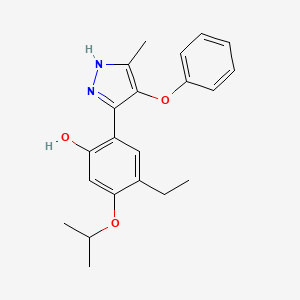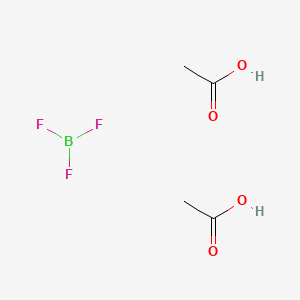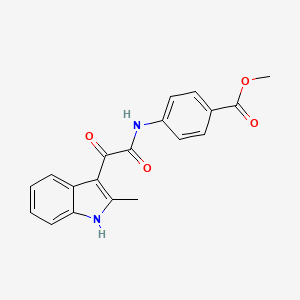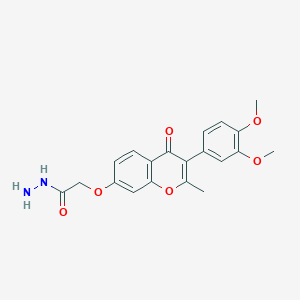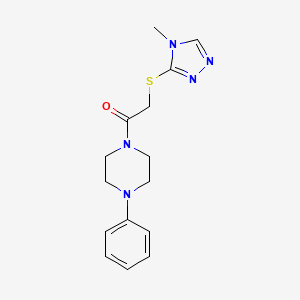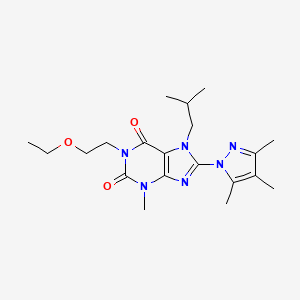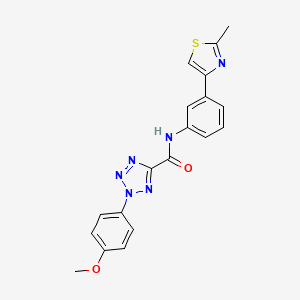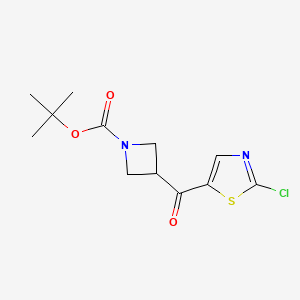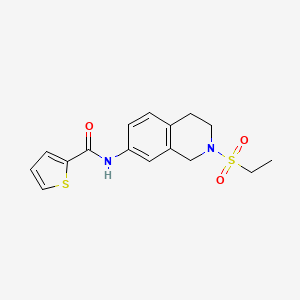
(4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol:
Wirkmechanismus
- The primary target of this compound is the IL-4 receptor alpha chain (IL-4Rα) . IL-4Rα is common to both IL-4 receptor complexes: type 1 (IL-4Rα/γc; IL-4 specific) and type 2 (IL-4Rα/IL-13Rα1; IL-4 and IL-13 specific) .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Cyclization Reaction: The precursor undergoes a cyclization reaction to form the benzopyran ring structure. This step often involves the use of a Lewis acid catalyst.
Reduction: The final step involves the reduction of the intermediate compound to yield this compound. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Major Products: The major products formed from these reactions include fluorinated ketones, alcohols, and substituted benzopyrans, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology:
Enzyme Inhibition: (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, contributing to the development of new products.
Vergleich Mit ähnlichen Verbindungen
- (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol
- (4R)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
- (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Uniqueness: The presence of the fluorine atom in (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol distinguishes it from its analogs. Fluorine’s unique properties, such as high electronegativity and small atomic size, contribute to the compound’s enhanced stability, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHKECFCIGOLGN-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1O)C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B2544149.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2544150.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2544151.png)
